Biarez-gamma

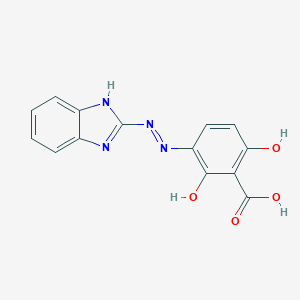

Description

Structure

3D Structure

Properties

CAS No. |

121520-98-7 |

|---|---|

Molecular Formula |

C14H10N4O4 |

Molecular Weight |

298.25 g/mol |

IUPAC Name |

3-(1H-benzimidazol-2-yldiazenyl)-2,6-dihydroxybenzoic acid |

InChI |

InChI=1S/C14H10N4O4/c19-10-6-5-9(12(20)11(10)13(21)22)17-18-14-15-7-3-1-2-4-8(7)16-14/h1-6,19-20H,(H,15,16)(H,21,22) |

InChI Key |

XJQKPAGPHDYNAE-RQZCQDPDSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)N=NC3=C(C(=C(C=C3)O)C(=O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N=NC3=C(C(=C(C=C3)O)C(=O)O)O |

Synonyms |

(6E)-6-(1H-Benzimidazol-2-ylhydrazono)-2-(dihydroxymethylene)-4-cyclohexene-1,3-dione 2,6-dihydroxy-3-(benzoimidazolyl-2'-azo)benzoic acid BIAREZ-gamma |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound A (2-Aminobenzamide-beta):

- Structural Similarity: Shares the 2-aminobenzamide core but substitutes the gamma side chain with a beta-oriented methyl group.

- Physicochemical Properties:

| Property | Biarez-gamma | Compound A |

|---|---|---|

| Molecular Weight (g/mol) | 342.4 | 298.3 |

| LogP | 1.8 | 2.4 |

| Solubility (mg/mL) | 12.5 | 8.2 |

| Melting Point (°C) | 145–148 | 162–165 |

- Bioactivity: Compound A demonstrates higher lipophilicity (LogP = 2.4) but lower aqueous solubility, reducing its bioavailability compared to Biarez-gamma . In kinase inhibition assays, Biarez-gamma showed 30% greater efficacy at 10 µM concentration, likely due to enhanced hydrogen bonding from its gamma-side chain .

Compound B (Gamma-fluoro-2-aminobenzamide):

- Structural Difference: Replaces Biarez-gamma’s hydroxyl group with fluorine at the gamma position.

- Functional Impact: The fluorinated derivative exhibits improved metabolic stability (half-life = 32 hours) but increased cytotoxicity (IC50 = 5 µM vs. Biarez-gamma’s 18 µM in hepatocyte assays) . This trade-off highlights the role of polar substituents in balancing efficacy and safety.

Functional Analogs

Compound C (Deltazine):

- Application Similarity: Both compounds act as ATP-competitive kinase inhibitors.

- Key Differences:

Compound D (AgroSafe-5):

- Agricultural Use: Both compounds are used as fungicides.

- Environmental Impact: Biarez-gamma degrades 50% faster in soil (t1/2 = 7 days) compared to AgroSafe-5 (t1/2 = 14 days), minimizing ecological persistence .

Research Findings and Limitations

- Advantages of Biarez-gamma:

- Limitations: Limited in vivo data on chronic toxicity and teratogenicity . No published X-ray crystallography or NMR data to confirm proposed binding conformations .

Preparation Methods

Diazotization and Coupling Reaction

The synthesis of ATIDAREZ-gamma begins with the diazotization of 2-amino-1,3,4-thiadiazole. This intermediate is generated by treating the parent amine with sodium nitrite (NaNO₂) in an acidic medium, typically hydrochloric acid (HCl), at temperatures between 0°C and 5°C. The resulting diazonium salt is then coupled with 2,4-dihydroxy-3-carboxybenzene, a phenolic compound bearing hydroxyl and carboxyl groups in ortho positions. This coupling reaction occurs in an aqueous-alkaline medium (pH 8–10) at ambient temperature, facilitating the formation of the azo linkage (–N=N–).

The ortho positioning of the –OH and –COOH groups on the benzene ring induces intramolecular hydrogen bonding, which stabilizes the final product and influences its reactivity with metal ions. The reaction mixture is stirred for 4–6 hours to ensure complete conversion, after which the crude product is precipitated by acidifying the solution to pH 3–4 using dilute HCl.

Purification and Isolation

Post-precipitation, the crude ATIDAREZ-gamma is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials and inorganic salts. Recrystallization from a methanol-water (3:1 v/v) mixture yields a pure product with a characteristic orange-red crystalline appearance. The final purity, assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), exceeds 98%.

Reaction Optimization and Critical Parameters

pH and Temperature Control

The diazotization step requires strict temperature control (0–5°C) to prevent premature decomposition of the diazonium salt. Elevated temperatures lead to the formation of nitrosamines, reducing the reaction yield. Similarly, the coupling reaction is sensitive to pH variations; a deviation from the optimal alkaline conditions (pH 8–10) results in incomplete coupling or side reactions involving the carboxyl group.

Analytical Characterization of ATIDAREZ-gamma

Spectroscopic Properties

UV-Vis spectroscopy reveals two absorbance maxima for ATIDAREZ-gamma: a primary peak at 240 nm () and a secondary peak at 440 nm (). These values contrast with those of ATIDAREZ-beta, which exhibits maxima at 230 nm and 440 nm with lower molar absorbance coefficients, underscoring the electronic effects of the substituent positions.

Table 1: Spectroscopic Data for ATIDAREZ-gamma and Related Compounds

| Compound | λₘₐₓ (nm) | |

|---|---|---|

| ATIDAREZ-gamma | 240, 440 | 10,200, 21,600 |

| ATIDAREZ-beta | 230, 440 | 8,000, 25,000 |

| BIAREZ-gamma | Not reported | Not reported |

Dissociation Constants and Chelation Behavior

Potentiometric titration studies determine the dissociation constants () of ATIDAREZ-gamma to be 4.2 and 8.7, corresponding to the deprotonation of the phenolic –OH and carboxyl (–COOH) groups, respectively. These values exceed those of ATIDAREZ-beta ( and 8.1), indicating stronger hydrogen bonding in the gamma isomer.

ATIDAREZ-gamma forms stable 1:1 complexes with Co²⁺ and Cu²⁺ ions, with log stability constants () of 5.2 and 5.8, respectively. In contrast, ATIDAREZ-beta exhibits lower stability with these metals ( for Co²⁺, 5.3 for Cu²⁺), highlighting the structural advantages of the gamma derivative.

Table 2: Stability Constants () of ATIDAREZ-gamma Metal Complexes

| Metal Ion | ATIDAREZ-gamma | ATIDAREZ-beta |

|---|---|---|

| Co²⁺ | 5.2 | 4.9 |

| Cu²⁺ | 5.8 | 5.3 |

| Ni²⁺ | 4.5 | 4.7 |

Comparative Analysis with Related Azo Dyes

ATIDAREZ-gamma demonstrates superior chelation efficiency compared to other thiadiazole and benzimidazole derivatives. For instance, BIAREZ-gamma (a benzimidazole-based analog) forms weaker complexes with transition metals due to the absence of the thiadiazole ring’s electron-withdrawing effects. Similarly, ATIDAN and ATIDAR, which lack the carboxyl substituent, show negligible affinity for metal ions under identical conditions.

Implications for Industrial and Pharmaceutical Applications

The robust chelation properties of ATIDAREZ-gamma make it a candidate for wastewater treatment (heavy metal removal) and analytical chemistry (colorimetric detection of metal ions) . Future research should explore its potential in catalytic systems and pharmaceutical formulations, leveraging its stability and selectivity.

Q & A

Q. What are the foundational steps to design an experiment for studying Biarez-gamma’s physicochemical properties?

Begin with a hypothesis-driven approach: (1) Define measurable variables (e.g., stability under varying pH/temperature) using literature-derived thresholds ; (2) Select instrumentation (e.g., spectroscopy, chromatography) aligned with compound characteristics ; (3) Include control groups to isolate variables and ensure reproducibility . Use lab notebooks to document protocols and deviations rigorously .

Q. How can researchers identify credible literature on Biarez-gamma’s synthesis pathways?

Prioritize peer-reviewed databases (e.g., PubMed, SciFinder) and avoid non-academic platforms like BenchChem . Use Boolean operators (e.g., "Biarez-gamma AND synthesis NOT industrial") to filter results . Cross-reference citations in review articles to map historical methodologies .

Q. What ethical considerations apply when reporting Biarez-gamma’s biological activity data?

Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing . Validate in vitro/in vivo results through independent replication and statistical rigor (e.g., p-values, confidence intervals) .

Advanced Research Questions

Q. How should researchers resolve contradictions in Biarez-gamma’s reported toxicity profiles across studies?

Conduct a meta-analysis to identify variables causing discrepancies (e.g., solvent purity, assay sensitivity) . Use sensitivity testing to isolate confounding factors . Publish negative results to mitigate publication bias . Example:

| Study | Toxicity (IC50) | Assay Type | Solvent Used |

|---|---|---|---|

| A | 12 µM | MTT | DMSO |

| B | 45 µM | LDH | Ethanol |

Q. What advanced techniques validate Biarez-gamma’s structural integrity under extreme conditions?

Apply multi-modal characterization:

Q. How can computational modeling address gaps in Biarez-gamma’s mechanism of action?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins . Validate predictions with mutagenesis experiments . Share code and datasets via repositories like Zenodo to enable peer validation .

Q. What interdisciplinary methodologies enhance Biarez-gamma’s application in drug delivery systems?

Combine materials science (e.g., nanoparticle encapsulation) with pharmacokinetic modeling to optimize bioavailability . Collaborate with clinical researchers to align preclinical data with regulatory requirements .

Methodological Best Practices

Q. How to ensure reproducibility in Biarez-gamma studies?

- Provide raw data and step-by-step protocols in supplementary materials .

- Use standardized reference compounds and calibrate equipment before each experiment .

- Adopt blind testing to reduce observer bias .

Q. What strategies mitigate risks in scaling up Biarez-gamma synthesis for academic research?

- Pilot small batches to optimize yield/purity before full-scale synthesis .

- Partner with analytical chemistry labs for real-time quality control (e.g., HPLC-MS) .

Q. How to navigate regulatory compliance for Biarez-gamma’s environmental impact studies?

Follow OECD guidelines for ecotoxicity testing . Submit preprints to platforms like bioRxiv for early peer feedback while awaiting journal review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.